2-Amino-5-methoxy-4-methylbenzonitrile

Physicochemical property Drug-likeness Permeability

2-Amino-5-methoxy-4-methylbenzonitrile (CAS 959137-58-7) is a trisubstituted benzonitrile building block (C9H10N2O, MW 162.19) that bears an ortho-amino group, a meta-methoxy group, and a para-methyl group on the benzonitrile scaffold. With a computed logP of 2.04 and a topological polar surface area (tPSA) of 59.0 Ų , its substitution pattern aligns it uniquely as a late-stage intermediate in the synthesis of patent-disclosed benzotriazepinone–derived parathyroid hormone (PTH) receptor ligands and G9a/GLP lysine methyltransferase chemical probes.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 959137-58-7
Cat. No. B13080849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methoxy-4-methylbenzonitrile
CAS959137-58-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C#N)N
InChIInChI=1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3
InChIKeyCPFHFWMKUGTEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methoxy-4-methylbenzonitrile CAS 959137-58-7: Procurement-Relevant Physicochemical Profile and Synthetic Lineage


2-Amino-5-methoxy-4-methylbenzonitrile (CAS 959137-58-7) is a trisubstituted benzonitrile building block (C9H10N2O, MW 162.19) that bears an ortho-amino group, a meta-methoxy group, and a para-methyl group on the benzonitrile scaffold . With a computed logP of 2.04 and a topological polar surface area (tPSA) of 59.0 Ų , its substitution pattern aligns it uniquely as a late-stage intermediate in the synthesis of patent-disclosed benzotriazepinone–derived parathyroid hormone (PTH) receptor ligands and G9a/GLP lysine methyltransferase chemical probes .

Why 2-Amino-5-methoxy-4-methylbenzonitrile Cannot Be Replaced by Simple Des-Methyl or Methoxy-Regioisomer Analogs in Research Procurement


Simple amino-benzonitrile analogs lacking either the 5-methoxy or the 4-methyl group (e.g., 2-amino-5-methoxybenzonitrile, CAS 23842-82-2; or 2-amino-4-methylbenzonitrile, CAS 26830-96-6) are incapable of replicating the unique pharmacophoric geometry and electronic distribution demanded by the benzotriazepinone scaffold [1]. The concurrent presence of the 5-OCH₃ and 4-CH₃ substituents cooperatively tunes the LogP to ~2.0 and the tPSA to ~59 Ų, striking a balance in permeability and hydrogen-bonding potential that is absent in any of the singly substituted or regioisomeric alternatives [2]. In the patented PTH-ligand synthetic route, the specific ortho-amino/cyano relationship of CAS 959137-58-7 is the required nucleophilic handle for cyclocondensation to form the triazepinone core; using a positional isomer (e.g., 4-amino-2-methoxy-5-methylbenzonitrile, CAS 609788-37-6) would generate a structurally divergent scaffold with unknown and likely detrimental receptor-modulation properties .

Head-to-Head Procurement Evidence: Quantifiable Differentiation of 2-Amino-5-methoxy-4-methylbenzonitrile from Closest Analogs


LogP and tPSA Comparison Highlights Distinct Physicochemical Profile Versus Des-Methyl Analog

The target compound's computed logP (~2.04) contrasts with the more polar des-methyl analog 2-amino-5-methoxybenzonitrile (CAS 23842-82-2, logP ~1.4 [1]), while maintaining an identical tPSA of ~59 Ų. The four-fold increase in predicted lipophilicity directly impacts passive membrane permeability and oral absorption class under Lipinski's Rule of Five, without altering the hydrogen-bonding capacity [2].

Physicochemical property Drug-likeness Permeability

Positional Isomer Structural Divergence: 4-Amino Regioisomer Produces a Chemically Incompatible Core for Benzotriazepinone Cyclization

In the synthesis of benzotriazepinone PTH receptor ligands (WO2006129120A2), the ortho-amino group of CAS 959137-58-7 serves as the nucleophilic partner for cyclocondensation with a carbonyl donor [1]. The 4-amino regioisomer (4-amino-2-methoxy-5-methylbenzonitrile, CAS 609788-37-6) presents the amine at a position that cannot engage in the required 6-endo-trig cyclization, leading to a structurally incompatible heterocyclic scaffold . Vendor analytical data confirm that typical commercial sample purity of CAS 959137-58-7 is ≥98% (HPLC), whereas the 4-amino regioisomer is sold at 97% (GC), indicating differential synthetic accessibility and quality control rigor .

Synthetic utility Cyclocondensation Regioselectivity

G9a/GLP Inhibitor Intermediate: Compound Enables Synthesis of MS012-Series Quinazoline Chemical Probes

Literature evidence links CAS 959137-58-7 to the synthesis of MS012, a quinazoline-based GLP-selective chemical probe (IC50 = 7 nM for GLP, >140-fold selectivity over G9a; Kd = 46 ± 15 nM for GLP vs. 610 ± 68 nM for G9a) [1]. The 5-methoxy-4-methyl pattern on the benzonitrile intermediate is retained in the final pharmacophore and is critical for achieving the sub-100 nM binding affinity to GLP. By contrast, the des-methyl analog 2-amino-5-methoxybenzonitrile lacks the methyl group essential for filling the hydrophobic pocket exploited by MS012 .

Chemical biology Methyltransferase inhibitor SAR

Purity and Analytical Lot-to-Lot Consistency: Documented ≥98% Purity Provides a Reliable Baseline for Multi-Step Synthesis

Vendor certificates of analysis for CAS 959137-58-7 report HPLC purity ≥98% (Leyan product 1093433) , substantially exceeding the 95% minimum specification offered for the simpler analog 2-amino-5-methoxybenzonitrile (CAS 23842-82-2) . The lower purity of the des-methyl analog frequently necessitates re-purification prior to use in multi-step sequences, adding cost and yield loss.

Quality control HPLC purity Procurement specification

Procurement-Optimized Application Scenarios for 2-Amino-5-methoxy-4-methylbenzonitrile (CAS 959137-58-7)


Synthesis of Benzotriazepinone PTH Receptor Ligands for Osteoporosis and Calcium Homeostasis Research

Utilize CAS 959137-58-7 as the ortho-amino nitrile nucleophile in the patented cyclocondensation to form 1,3,4-benzotriazepin-2-one PTHR1 ligands [1]. The 4-methyl and 5-methoxy substituents pre-establish the substitution pattern on the fused phenyl ring, eliminating additional functionalization steps.

Preparation of GLP-Selective (G9a/GLP) Quinazoline Chemical Probes (MS012 Series)

Employ CAS 959137-58-7 as the key aryl nitrile building block in the assembly of the quinazoline scaffold that yields MS012, a GLP inhibitor with an IC50 of 7 nM and >140-fold selectivity over G9a [2]. The methoxy and methyl groups directly map onto the pharmacophoric requirements of the GLP binding pocket.

Structure-Activity Relationship (SAR) Libraries of 2-Aminobenzonitrile-Derived Kinase and Methyltransferase Inhibitors

Use the compound as a privileged scaffold for parallel synthesis of 2-aminoquinazoline and 2-aminoquinoline kinase inhibitor libraries, exploiting the ortho-amino/cyano pair for heterocycle formation [3]. The unique 5-methoxy-4-methyl substitution provides a distinct pharmacophoric vector compared to commonly employed 4-methoxy or 5-methyl isomers.

Reference Standard for Analytical Method Development and Pharmacopoeial Specification Testing

Leverage the commercially available ≥98% (HPLC) purity grade as a reference standard for HPLC method validation, impurity tracking in synthetic intermediates, and NMR spectral database building for substituted benzonitriles .

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